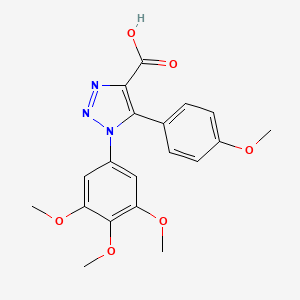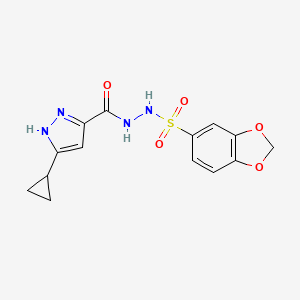![molecular formula C16H12O4 B14942057 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is a complex organic compound characterized by its unique fused ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isobenzofuran core, followed by the introduction of the dioxin ring and the phenyl group. Key steps may include:
Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acids or their derivatives.
Introduction of the Dioxin Ring: This step often involves the use of dihydroxy compounds and appropriate dehydrating agents to form the dioxin ring.
Phenyl Group Addition: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated reaction systems are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Functionalized derivatives with new substituents on the aromatic or dioxin rings.
Aplicaciones Científicas De Investigación
8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Phenylisobenzofuran: Lacks the dioxin ring, making it less complex.
2,3-Dihydro[1,4]dioxino[2,3-f]isobenzofuran: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
8-Phenyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is unique due to its fused ring structure, which combines the properties of isobenzofuran, dioxin, and phenyl groups
Propiedades
Fórmula molecular |
C16H12O4 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
8-phenyl-3,8-dihydro-2H-furo[3,4-g][1,4]benzodioxin-6-one |
InChI |
InChI=1S/C16H12O4/c17-16-12-9-14-13(18-6-7-19-14)8-11(12)15(20-16)10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2 |
Clave InChI |
BLKFFRACXNUWCT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C3C(OC(=O)C3=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)

![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-](/img/structure/B14942020.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)
![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)

